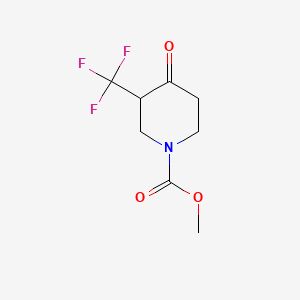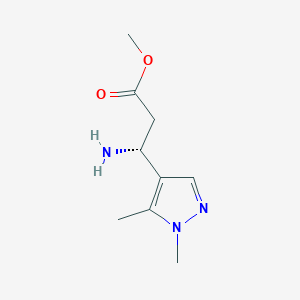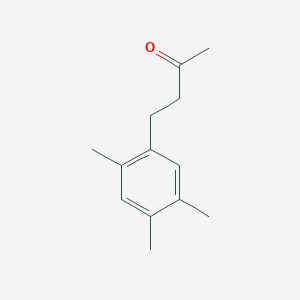
4-(1-Aminobutyl)phenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminobutyl)phenolhydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of phenol, where the phenol group is substituted with a 1-aminobutyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutyl)phenolhydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1-aminobutane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process is monitored to ensure high yield and purity of the final product. The hydrochloride salt is then isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminobutyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(1-Aminobut
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-(1-aminobutyl)phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H |
InChI Key |
JKUKIQUZERUIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



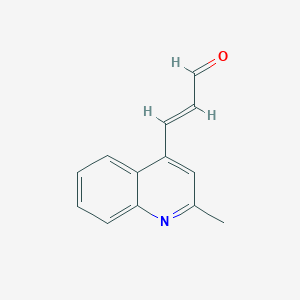
![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
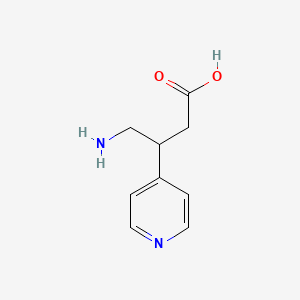
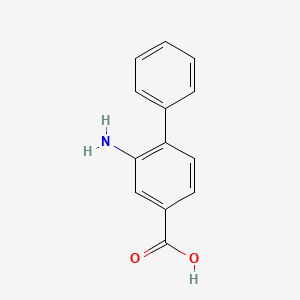
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)
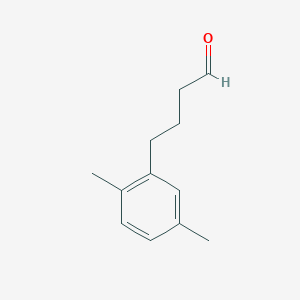
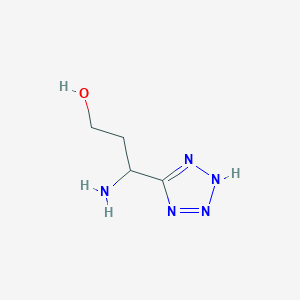
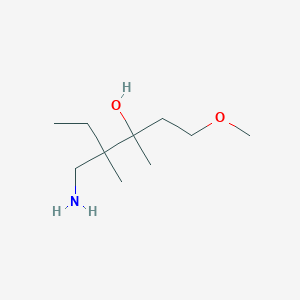
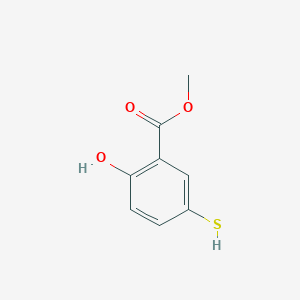
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
